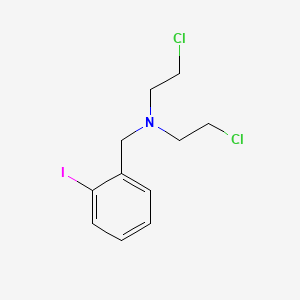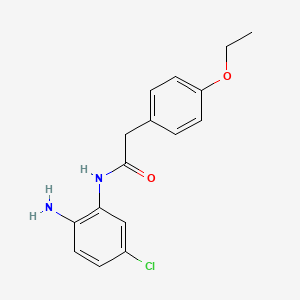
Acetanilide, 2'-amino-5'-chloro-2-(p-ethoxyphenyl)-, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate: is a complex organic compound with the molecular formula C16H17ClN2O2 . This compound is a derivative of acetanilide, featuring additional functional groups that enhance its chemical properties and potential applications. The presence of an amino group, a chloro group, and an ethoxyphenyl group makes this compound particularly interesting for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-amino-5-chloroaniline with p-ethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization to obtain the desired compound in its hydrated form.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can further optimize the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amino group in the compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions, resulting in the formation of a dechlorinated product.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for investigating biological pathways and mechanisms.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the amino and chloro groups can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. Additionally, the ethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Acetanilide: The parent compound, lacking the additional functional groups present in Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate.
2-Amino-5-chloroaniline: A precursor in the synthesis of the target compound, featuring the amino and chloro groups but lacking the acetanilide and ethoxyphenyl groups.
p-Ethoxybenzoyl Chloride: Another precursor, providing the ethoxyphenyl group in the synthesis process.
Uniqueness: The uniqueness of Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the amino, chloro, and ethoxyphenyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
101651-53-0 |
|---|---|
Molekularformel |
C16H17ClN2O2 |
Molekulargewicht |
304.77 g/mol |
IUPAC-Name |
N-(2-amino-5-chlorophenyl)-2-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-21-13-6-3-11(4-7-13)9-16(20)19-15-10-12(17)5-8-14(15)18/h3-8,10H,2,9,18H2,1H3,(H,19,20) |
InChI-Schlüssel |
LGTOGLKYSHWXNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



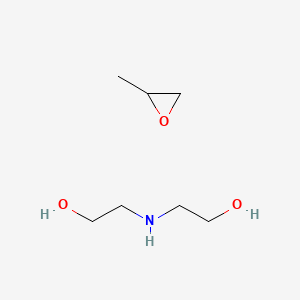
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
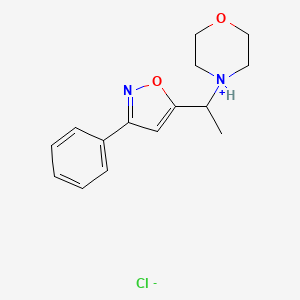


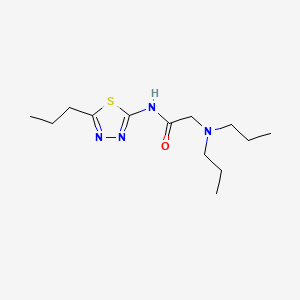
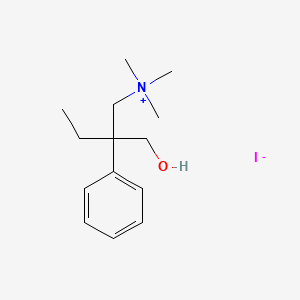


![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)

